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Camphor, (1S,4S)-(-)-

Cat. No.: B8802790
M. Wt: 152.23 g/mol
InChI Key: DSSYKIVIOFKYAU-OMNKOJBGSA-N
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Description

Significance of Bicyclic Monoterpenoids in Contemporary Chemical Science

Bicyclic monoterpenoids, a class of natural products characterized by a ten-carbon skeleton arranged in a two-ring system, are of paramount importance in modern chemistry. wikipedia.org These compounds, including prominent members like camphor (B46023), borneol, and pinene, are derived from two isoprene (B109036) units and are widely distributed in the plant kingdom. nih.govwikipedia.orgnih.gov Their significance stems from several key attributes:

Natural Abundance and Biocompatibility: Many bicyclic monoterpenoids are readily available from natural sources, such as essential oils from various plants. nih.govwikipedia.org This natural origin often translates to a degree of biocompatibility, making them attractive starting materials in medicinal chemistry. bohrium.com

Chiral Pool Starting Materials: The inherent chirality of many bicyclic monoterpenoids makes them valuable as "chiral pool" starting materials. researchgate.netresearchgate.net This means their well-defined stereochemistry can be transferred to new, more complex molecules during synthesis, which is crucial for the development of stereochemically pure pharmaceuticals and other bioactive compounds.

Diverse Biological Activities: Bicyclic monoterpenoids exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antiviral properties. nih.govbohrium.comresearchgate.net This has spurred extensive research into their potential therapeutic applications and the synthesis of novel derivatives with enhanced or specific activities. nih.govresearchgate.net

Structural Scaffolds for Synthesis: The rigid, three-dimensional framework of bicyclic monoterpenoids provides a unique and desirable scaffold for the design and synthesis of new molecules. researchgate.net Their compact structure can be strategically functionalized to create compounds with specific shapes and functionalities for various applications, including materials science and fragrance chemistry. wikipedia.org

Defining the Stereochemical Landscape of (1S,4S)-(-)-Camphor

Camphor, with the systematic IUPAC name 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is a chiral molecule possessing two stereogenic centers. wikipedia.orgbartleby.com However, due to the constraints of its bicyclic structure, only one pair of enantiomers is possible. bartleby.com The (-)-enantiomer is specifically designated as (1S,4S)-(-)-Camphor. wikipedia.orgnih.gov

The stereochemical descriptors "(1S,4S)" refer to the absolute configuration at the two chiral carbon atoms, C1 and C4, according to the Cahn-Ingold-Prelog (CIP) priority rules. chegg.com The descriptor "(-)" indicates that this enantiomer rotates the plane of polarized light to the left (levorotatory). cam.ac.uk Its mirror image, (1R,4R)-(+)-Camphor, is the naturally more abundant enantiomer and rotates plane-polarized light to the right (dextrorotatory). wikipedia.orgbartleby.com

The rigid boat conformation of the camphor molecule is a defining feature of its stereochemistry. bartleby.com This fixed conformation influences its reactivity and how it interacts with other molecules, a critical aspect in its application as a chiral auxiliary and in the study of its biological activity. acs.org

Interactive Data Table: Properties of (1S,4S)-(-)-Camphor

PropertyValue
IUPAC Name (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
CAS Number 464-48-2
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Melting Point 177-179 °C
Boiling Point 204 °C
Chirality (1S,4S)
Optical Rotation Levorotatory (-)

Note: The data in this table is compiled from various sources. wikipedia.orgchemicalbook.com

Core Research Domains and Interdisciplinary Relevance of the Compound

The unique properties of (1S,4S)-(-)-Camphor have led to its application in a wide array of research fields, demonstrating its significant interdisciplinary relevance.

Asymmetric Synthesis: (1S,4S)-(-)-Camphor and its derivatives are extensively used as chiral auxiliaries and starting materials in asymmetric synthesis. researchgate.netresearchgate.net The camphor scaffold can be used to control the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Medicinal Chemistry: The inherent biological activities of camphor have spurred research into its therapeutic potential. nih.gov Furthermore, its derivatives are being investigated for a range of pharmacological applications, including the development of new analgesic and anti-inflammatory agents. researchgate.net Studies have explored its role in pain modulation by interacting with transient receptor potential (TRP) channels. nih.gov

Materials Science: Camphor has found novel applications in materials science. Its ability to sublime at low temperatures makes it a useful support material for the transfer of large-area ultrathin films, such as graphene, without causing damage. nih.gov This has enabled advanced mechanical testing of these materials on a scale relevant to many applications. nih.gov Additionally, camphor has been investigated as a carbon source for the synthesis of carbon nanotubes.

Surface Science and Nanotechnology: The adsorption of (1S)-camphor on metal surfaces, such as Cu(111), is a subject of study to understand the interactions at organic-inorganic interfaces. beilstein-journals.orgresearchgate.net These investigations are crucial for the development of advanced materials with tailored electronic and functional properties for applications in areas like renewable energy and medical technology. beilstein-journals.org

Chemical Physics: The self-driven motion of camphor particles on water, a phenomenon driven by the Marangoni effect, is used as a model system in the study of active matter and non-equilibrium systems. aps.org This research provides insights into the principles of self-organization and collective behavior.

The broad utility of (1S,4S)-(-)-Camphor across these diverse scientific disciplines underscores its importance as a fundamental chemical compound in modern research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B8802790 Camphor, (1S,4S)-(-)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7?,10-/m1/s1

InChI Key

DSSYKIVIOFKYAU-OMNKOJBGSA-N

SMILES

CC1(C2CCC1(C(=O)C2)C)C

Isomeric SMILES

C[C@]12CCC(C1(C)C)CC2=O

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C)C

boiling_point

399 °F at 760 mmHg (sublimes) (NTP, 1992)

density

0.992 at 77 °F (NTP, 1992)

flash_point

150 °F (NTP, 1992)

melting_point

353.5 °F (NTP, 1992)

physical_description

L-camphor appears as colorless or white crystals. Fragrant and penetrating odor. Slightly bitter and cooling taste. Odor index at 68 °F: 40. Flash point 149 °F. Burns with a bright, smoky flame. Sublimes appreciably at room temperature and pressure;  14% sublimes within 60 minutes at 176 °F and 12 mmHg. (NTP, 1992)
Colorless to white solid with a strong fragrant odor;  [CAMEO] White powder;  [Sigma-Aldrich MSDS]

solubility

1 g/800 mL at 77 °F (NTP, 1992)

vapor_density

5.24 (NTP, 1992) (Relative to Air)

vapor_pressure

1 mmHg at 106.7 °F (NTP, 1992)
0.18 [mmHg]

Origin of Product

United States

Mechanistic Elucidation of 1s,4s Camphor Biosynthesis

Precursor Pathways and Initial Cyclization

The biosynthesis of (1S,4S)-(-)-camphor begins with a universal precursor and proceeds through a critical, stereospecific cyclization step that defines the eventual enantiomeric form of the final product.

Geranyl Pyrophosphate as the Universal Precursor

The biosynthesis of all monoterpenes, including camphor (B46023), commences with geranyl pyrophosphate (GPP). wikipedia.orgwikipedia.orgpnas.org GPP is an acyclic C10 isoprenoid formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.orgias.ac.in This initial step is a cornerstone of terpenoid biosynthesis, providing the foundational molecule for a vast array of natural products. wikipedia.orgpnas.org The formation of GPP itself is a result of the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which supply the necessary five-carbon isoprenoid units. frontiersin.orgtandfonline.com

Stereospecific Cyclization to Bornyl Pyrophosphate

The pivotal step in determining the stereochemistry of camphor is the cyclization of GPP to bornyl pyrophosphate. In the case of (-)-camphor (B167293), this reaction is catalyzed by a specific cyclase that directs the formation of (-)-bornyl pyrophosphate. nih.gov The pathway is analogous to the formation of the (+)-enantiomer, but with opposite enantiospecificity. nih.govnih.gov The reaction proceeds through the initial isomerization of geranyl pyrophosphate to linalyl pyrophosphate. wikipedia.orgias.ac.inmaharajacollege.ac.in This is followed by a rotation and cyclization cascade that ultimately yields the bornyl pyrophosphate skeleton. wikipedia.orgresearchgate.net Specifically for the formation of (-)-bornyl pyrophosphate, studies with enzymes from tansy (Tanacetum vulgare) have demonstrated the conversion of GPP to this intermediate. nih.govnih.gov This stereospecific cyclization ensures that the subsequent enzymatic steps will lead to the formation of (1S,4S)-(-)-camphor. nih.gov

Enzymatic Catalysis in (1S,4S)-(-)-Camphor Formation

The transformation of the acyclic precursor into the bicyclic ketone is orchestrated by a duo of specialized enzymes, a cyclase and an oxidase, each playing a critical role in the biosynthetic pathway.

Characterization of Geranyl Pyrophosphate:(-)-Bornyl Pyrophosphate Cyclase

The enzyme responsible for the initial cyclization in the biosynthesis of (-)-camphor is geranyl pyrophosphate:(-)-bornyl pyrophosphate cyclase. This enzyme has been identified and characterized in soluble enzyme preparations from tansy (Tanacetum vulgare), a plant known to produce optically pure (-)-camphor. nih.gov The cyclase from tansy facilitates the conversion of geranyl pyrophosphate into (-)-bornyl pyrophosphate. nih.govnih.gov This enzyme exhibits distinct properties when compared to its counterpart that produces the (+)-enantiomer, (+)-bornyl pyrophosphate synthase, which has been extensively studied in sage (Salvia officinalis). pnas.orgnih.govgenome.jp While both enzymes utilize GPP as a substrate, their active sites are structured to control the folding and cyclization of the substrate in a mirror-image fashion, leading to the formation of the respective enantiomeric products. nih.govresearchgate.net The reaction requires a divalent metal ion, typically Mg²⁺, for activity. nih.govgenome.jp

Chemotaxonomic Variation and Enantiomeric Expression in Natural Sources

The distribution of camphor enantiomers in the plant kingdom is not uniform, providing valuable chemotaxonomic markers and insights into the evolutionary diversification of monoterpene biosynthesis.

The presence and relative abundance of (+)-camphor versus (-)-camphor can vary significantly between different plant species, and even within different tissues of the same plant. semanticscholar.orgresearchgate.net For instance, (+)-camphor is the predominant enantiomer found in the camphor laurel (Cinnamomum camphora), while (-)-camphor is characteristic of tansy (Tanacetum vulgare) and certain Matricaria species. wikipedia.orgnih.govmaharajacollege.ac.in In some species, such as sage (Salvia officinalis), the enantiomeric composition of camphor can vary, with some samples showing an excess of the (+)-form and others an excess of the (-)-form. unimi.it This variation in enantiomeric expression is a direct reflection of the specific terpene synthase enzymes present in the plant. nih.govresearchgate.net The enantiomeric ratio of camphor is a key characteristic used in the quality control and authentication of essential oils. unimi.itacademie-sciences.fr

Plant SpeciesPredominant Camphor EnantiomerReference(s)
Cinnamomum camphora (Camphor Laurel)(+)-Camphor wikipedia.orgmaharajacollege.ac.in
Tanacetum vulgare (Tansy)(-)-Camphor nih.gov
Matricaria species(-)-Camphor wikipedia.org
Salvia officinalis (Sage)Variable ((+)- or (-)-) unimi.it
Artemisia filifolia (Sand Sage)(-)-Camphor acs.org
Lavandula latifolia (Spike Lavender)(+)-Camphor tandfonline.com
Lavandula angustifolia (English Lavender)(-)-Camphor often higher tandfonline.com
Chrysanthemum partheniumOnly (1S)-(-)-Camphor unimi.it

The study of these enantiomeric distributions provides a powerful tool for chemotaxonomy, helping to classify plants based on their chemical profiles. academie-sciences.frmdpi.com

Phytochemical Profiles of Camphor-Producing Plants (e.g., Tanacetum vulgare, Cinnamomum camphora)

The chemical composition of essential oils from camphor-producing plants is diverse and varies significantly based on the plant species and geographical location.

Tanacetum vulgare , commonly known as tansy, exhibits a complex phytochemical profile. unimi.it Studies have identified numerous compounds in its essential oil, with the major constituents often being oxygenated monoterpenes. nih.govnih.gov In some Bulgarian varieties, for instance, camphor was found to be a major component (25.24%), alongside trans-chrysantenyl acetate (B1210297) (18.35%), and cis-verbenol (B83679) (10.58%). nih.gov Other notable compounds include thujone, 1,8-cineole, borneol, and artemisia ketone. nih.govamtsibiu.romdpi.com The presence and concentration of these compounds, particularly thujone, can vary, leading to different chemotypes. nih.gov

Cinnamomum camphora , the camphor tree, is another primary source of camphor. ijpsjournal.com Its essential oil composition is also highly variable and is influenced by the plant part used for extraction. For example, one study found D-camphor to be the main component in bark oil (51.3%), while safrole was dominant in the fruit oil (29.0%), with D-camphor being the second most abundant (28.1%). nih.gov The leaves of C. camphora can also be rich in camphor, with some samples from Nepal containing up to 98.0% camphor. nih.gov Other significant compounds found in C. camphora essential oils include linalool, 1,8-cineole, α-terpineol, and camphene (B42988). nih.govekb.eg The plant also contains other classes of phytochemicals such as flavonoids, tannins, and saponins. mdpi.commdpi.com

Quantitative and Qualitative Differences in Essential Oil Chemotypes

The concept of chemotypes is crucial in understanding the variation of essential oils in camphor-producing plants. A chemotype is a chemically distinct entity within a plant species, characterized by the dominance of one or a few specific compounds in its essential oil. nih.gov

In Tanacetum vulgare , several chemotypes have been identified, including those rich in camphor, thujone, 1,8-cineole, borneol, and artemisia ketone. nih.govtandfonline.com For example, a study of T. vulgare in Lithuania identified a camphor chemotype where camphor constituted 22.3–41.4% of the essential oil. tandfonline.com Another study on Bulgarian tansy also classified it as a camphor chemotype, with camphor at 25.24%. nih.govnih.gov Breeding experiments have shown that these chemotypes have a genetic basis. oup.com

Cinnamomum camphora also exhibits distinct chemotypes based on the dominant component in its leaf essential oil. nih.govinnovareacademics.in The main chemotypes identified include camphor, linalool, 1,8-cineole, borneol, and nerolidol. nih.govmdpi.comcsic.es A large-scale study in China classified 974 individual trees into six main chemotypes: eucalyptol, nerolidol, camphor, linalool, selina, and mixed types. mdpi.com The camphor-type individuals were a significant portion of this population. mdpi.com The variation in the chemical composition between these chemotypes can be substantial. For instance, the camphor content in the camphor-type can be as high as 97%, while in other chemotypes like the linalool-type, it may be present in much lower concentrations. csic.es

Genetic and Environmental Determinants of (1S,4S)-(-)-Camphor Chemotypes

The production of specific chemotypes, including those rich in (1S,4S)-(-)-camphor, is influenced by both genetic and environmental factors.

Genetic Determinants: The biosynthesis of terpenes, including camphor, is genetically controlled. tandfonline.com The variation in essential oil composition within a species is often due to genetic differences that lead to variations in the activity of key enzymes in the biosynthetic pathway. oup.com For example, terpene synthases (TPS) are key enzymes that catalyze the formation of the diverse carbon skeletons of terpenes. mdpi.com Studies on Cinnamomum camphora have identified numerous TPS genes, with some being differentially expressed between different chemotypes, suggesting their role in determining the final chemical profile. mdpi.com For instance, specific borneol dehydrogenase enzymes like CcBDH2 show higher catalytic activity for the conversion of (-)-borneol (B1667373) to (-)-camphor, and the expression levels of such genes can dictate the amount of (-)-camphor produced. tandfonline.com Transcription factors also play a regulatory role in the biosynthesis of monoterpenes. tandfonline.commdpi.com

Environmental Determinants: Environmental factors can significantly influence the yield and composition of essential oils. mdpi.comresearchgate.net Factors such as geographical location, climate, soil type, and altitude can affect the phytochemical profile of plants. researchgate.netnatureinbottle.com A study on Cinnamomum camphora across different provinces in China revealed a clear geographic gradient for the main essential oil components. mdpi.com For instance, camphor concentration showed a significant negative correlation with longitude. mdpi.comresearchgate.net This suggests that environmental conditions associated with different longitudes impact the biosynthetic pathways leading to camphor production. While the genetic makeup determines the potential for producing certain compounds, the environment can modulate the expression of the genes involved, thus affecting the final chemotype. mdpi.com

Interactive Data Tables

Phytochemical Profile of Tanacetum vulgare (Bulgarian Sample)

CompoundConcentration (%)
Camphor25.24
trans-Chrysantenyl acetate18.35
cis-Verbenol10.58
Thujone6.06
Eucalyptol5.99
α-Campholenal5.98

Data from a study on Bulgarian T. vulgare essential oil. nih.gov

Major Constituents of Cinnamomum camphora Essential Oil from Different Plant Parts

Plant PartMajor Constituent 1%Major Constituent 2%
BarkD-Camphor51.31,8-Cineole4.3
FruitSafrole29.0D-Camphor28.1
Leaf (Nepal, Kavre)Camphor98.0--
Leaf (Nepal, Makwanpur)Camphor36.5Camphene11.7

Data compiled from studies on C. camphora essential oils. nih.gov

Advanced Synthetic Methodologies and Derivatization of 1s,4s Camphor

Enantioselective Total Synthesis Approaches to (1S,4S)-(-)-Camphor

While (1S,4S)-(-)-Camphor is readily available from natural sources, its total synthesis has been a classic objective in organic chemistry, showcasing the power of synthetic strategies. The first successful total synthesis was reported by Gustaf Komppa in 1903, a landmark achievement in the field. lkouniv.ac.in This and subsequent early syntheses were not enantioselective, typically producing a racemic mixture of camphor (B46023).

Modern synthetic efforts, though less common due to the compound's availability from the "chiral pool," focus on enantioselectivity. These strategies often involve asymmetric catalysis or the use of chiral starting materials to construct the bicyclic core with the correct absolute stereochemistry. For instance, asymmetric intramolecular Diels-Alder reactions or enantioselective Michael additions have been explored to set the key stereocenters of the camphor skeleton. The evolution of these syntheses from racemic to enantioselective approaches highlights the significant advancements in asymmetric synthesis over the last century. lkouniv.ac.in

Stereoselective Functionalization of the (1S,4S)-(-)-Camphor Scaffold

The true synthetic utility of (1S,4S)-(-)-camphor lies in the selective modification of its rigid bicyclo[2.2.1]heptane skeleton. Researchers have developed a multitude of methods to functionalize specific carbon atoms with high levels of regio- and stereocontrol.

Regiospecific Functionalization at Carbon Positions (C2, C3, C4, C5, C8-C10)

The functionalization of camphor's unactivated C-H bonds has been a significant challenge, leading to the development of innovative synthetic methodologies.

C3 and C5 Positions: The C3 position, adjacent to the carbonyl group, is readily functionalized via its enolate. Beyond this, modern methods have enabled derivatization at more remote positions. For example, chromium-mediated allylic oxidation can introduce functionality at the C5 position. researchgate.net

C8, C9, and C10 Positions: The three methyl groups (C8, C9, C10) offer distinct opportunities for functionalization. The C10 position can be selectively sulfonated using sulfuric acid and acetic anhydride (B1165640) to produce (1S)-(-)-10-camphorsulfonic acid, a widely used chiral resolving agent. escholarship.org Recent advances in C-H functionalization, often guided by directing groups, have provided access to the C8 and C9 positions. researchgate.net For instance, palladium-catalyzed C-H activation of camphor-derived oximes can introduce an acetate (B1210297) group at the C10 methyl group. escholarship.org Skeletal remodeling strategies, starting from other terpenes like (S)-carvone, can also yield camphor derivatives functionalized at the C8 and C9 positions through selective semipinacol rearrangements. researchgate.netescholarship.org Regiospecific bromination has also been used to create 8,10- and 9,10-disubstituted camphor derivatives. researchgate.net

Table 1: Selected Methods for Regiospecific Functionalization of the Camphor Scaffold
Carbon PositionMethodologyReagents/CatalystReference
C5Allylic OxidationChromium-based oxidants researchgate.net
C8/C9Skeletal RemodelingAcid-mediated semipinacol rearrangement researchgate.netescholarship.org
C10SulfonationH₂SO₄, Ac₂O escholarship.org
C10Directed C-H AcetoxylationPd(OAc)₂, PhI(OAc)₂ escholarship.org

Controlled Cleavage Reactions (C1-C2, C2-C3 Bonds)

The inherent strain of the bicyclic system can be harnessed to drive selective bond cleavage reactions, providing access to different molecular architectures.

C1-C2 Bond Cleavage: The C1-C2 bond, being a bridgehead bond, can be cleaved under specific conditions. Transition metal catalysis, particularly with rhodium, can achieve selective β-carbon elimination of the C1-C2 bond in cyclobutanol (B46151) derivatives of camphor, leading to functionalized cyclohexenyl intermediates. nih.govescholarship.org The Schmidt reaction on camphor, using hydrazoic acid, can also result in ring enlargement through cleavage of the C1-C2 bond, ultimately forming products like amino amides. cdnsciencepub.com

C2-C3 Bond Cleavage: The bond between the carbonyl carbon (C2) and the adjacent methylene (B1212753) (C3) can be cleaved through oxidative reactions. The Baeyer-Villiger oxidation of camphor, for example, involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to a lactone product resulting from the cleavage of the C1-C2 or C2-C3 bond. Microbiological oxidation can also achieve cleavage of the C2-C3 bond. researchgate.net

Stereoselective Alkylation and Methylation Strategies

Alkylation of the C3 position is one of the most studied transformations of the camphor scaffold. The stereochemical outcome is highly dependent on the reaction conditions.

Kinetic vs. Thermodynamic Control: The methylation of camphor enolate demonstrates a classic case of stereoelectronic control. Kinetic methylation, typically achieved by treating camphor with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures followed by adding methyl iodide, preferentially yields the 3-exo-methylcamphor product. cdnsciencepub.comcdnsciencepub.com The attacking electrophile approaches from the less hindered exo face of the enolate.

Equilibration to the Endo Product: The 3-exo product is the kinetically favored but thermodynamically less stable isomer. Upon treatment with acid (e.g., HCl/HOAc) or base (e.g., NaOMe in methanol), the initial mixture equilibrates to favor the more stable 3-endo-methylcamphor, often in ratios exceeding 9:1. cdnsciencepub.com This stereochemical preference is attributed to the minimization of steric strain between the C3-methyl group and the C5- and C6-endo hydrogens in the endo configuration. cdnsciencepub.comcdnsciencepub.com This predictable stereoselectivity has been exploited in the synthesis of numerous natural products. cdnsciencepub.com

Table 2: Stereoselectivity in the Methylation of Camphor Derivatives
SubstrateConditionsProduct Ratio (exo:endo)Reference
(+)-CamphorKinetic (LDA, MeI, 0°C)~4:1 cdnsciencepub.com
(+)-CamphorThermodynamic (NaOMe/MeOH or HCl/HOAc)~1:9 cdnsciencepub.com
(+)-9-BromocamphorKinetic (LDA, MeI)~2:1 cdnsciencepub.com
(+)-9,10-DibromocamphorKinetic (LDA, MeI)~1.7:1 cdnsciencepub.com

Diastereoselective Aldol (B89426) Condensation with Camphor Derivatives

Camphor enolates undergo highly diastereoselective aldol condensation reactions with various aldehydes. The stereochemistry of the resulting aldol adducts is predictable and controllable.

When the lithium enolate of camphor is treated with aldehydes, the reaction consistently produces the threo diastereomer as the major product. cdnsciencepub.com Within the threo products, selectivity is observed between the exo and endo adducts. The reaction typically favors the formation of the exo-threo adduct. The level of this exo/endo selectivity is influenced by the steric bulk of the aldehyde's R-group; aldehydes with larger substituents like phenyl or tert-butyl groups give higher exo/endo ratios. cdnsciencepub.com These camphor-derived adducts can then be used as chiral building blocks in further synthetic transformations. acs.org

Table 3: Diastereoselectivity in Aldol Reactions of Camphor Lithium Enolate with Aldehydes (RCHO)
Aldehyde R-GroupProduct Ratio (exo-threo : endo-threo)Reference
Methyl2.2 : 1 cdnsciencepub.com
Ethyl2.1 : 1 cdnsciencepub.com
Isopropyl2.0 : 1 cdnsciencepub.com
tert-Butyl4.2 : 1 cdnsciencepub.com
Phenyl5.0 : 1 cdnsciencepub.com
Phenylacetyl1.6 : 1 cdnsciencepub.com

Sustainable Approaches in (1S,4S)-(-)-Camphor Derivative Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, or "green chemistry." In the context of camphor derivatization, this involves using safer reagents, minimizing waste, and employing energy-efficient reaction conditions.

Solvent and Catalyst Optimization: Researchers have developed synthetic routes that use simpler, less hazardous solvents like ethanol (B145695) and avoid harsh catalysts. For instance, the synthesis of certain camphor-derived thiosemicarbazides has been optimized to proceed efficiently in ethanol with hydrochloric acid catalysis, a significant improvement over methods requiring sulfuric acid. mdpi.com

Energy-Efficient Methods: The use of sonochemistry (ultrasound irradiation) has been shown to be a highly effective green method for synthesizing camphor derivatives. In the preparation of camphor-based hydrazones, sonication dramatically reduced reaction times from over 20 hours to just a few minutes compared to classical heating methods. mdpi.com

Atom Economy: The synthesis of heterocyclic derivatives from camphor has been achieved through one-pot cyclocondensation reactions. For example, heating camphor with urea (B33335) or thiourea (B124793) and active methylene compounds under reflux provides direct access to complex pyrimidine-based structures, representing an efficient use of starting materials. nih.gov

These approaches demonstrate a commitment to developing more environmentally benign methods for accessing the diverse and valuable derivatives of the (1S,4S)-(-)-camphor scaffold.

Exploiting 1s,4s Camphor in Asymmetric Catalysis

Design and Application of (1S,4S)-(-)-Camphor-Derived Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct a reaction toward a specific stereoisomer. The camphor (B46023) scaffold is particularly effective in this role due to its conformational rigidity and the steric bulk that effectively shields one face of the reactive center.

Camphorsultam as a Privileged Scaffold

Among the most successful chiral auxiliaries derived from camphor is (1S)-(-)-2,10-camphorsultam, often referred to as Oppolzer's sultam. wikipedia.org This compound is synthesized from (1S)-(-)-camphor-10-sulfonyl chloride and has been employed in a vast range of asymmetric reactions. wikipedia.orgresearchgate.net Its utility stems from the effective shielding of one face of the N-acyl derivative, leading to high levels of stereocontrol in reactions involving the enolate. researchgate.net

The N-acyloxazolidinone can be selectively deprotonated to form either the E- or Z-enolate, which then reacts with electrophiles with high diastereoselectivity. researchgate.net Camphorsultam has been successfully applied in asymmetric transformations such as alkylations, aldol (B89426) reactions, Diels-Alder cycloadditions, conjugate additions, and cyclopropanations. researchgate.netsioc-journal.cn For instance, in the synthesis of (S)- and (R)-N-Fmoc-S-trityl-α-methylcysteine, (1S)-(-)-2,10-camphorsultam was used to direct the stereoselective alkylation of a 2-phenylthiazolinylcamphorsultam derivative. acs.org The auxiliary is typically cleaved under mild conditions after the reaction, allowing for its recovery and reuse.

The table below illustrates the effectiveness of camphorsultam as a chiral auxiliary in the asymmetric Diels-Alder reaction between 3-acryloyl-2-oxazolidinone (B1245777) and cyclopentadiene (B3395910).

Catalyst SystemEndo:Exo RatioEnantiomeric Excess (ee) of (S)-Endo ProductReference
Ligand 4 + Ni(ClO₄)₂83:174% ajol.info
Ligand 4 + Zn(ClO₄)₂81:193% ajol.info
Ligand 4 + Cu(OTf)₂Not Specified43% ajol.info

Development of (1S,4S)-(-)-Camphor-Based Chiral Ligands

The rigid bicyclic structure of (1S,4S)-(-)-camphor provides an excellent scaffold for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. By introducing donor atoms at various positions on the camphor framework, a wide range of ligands with distinct steric and electronic properties can be prepared. researchgate.net

Pyridyl N-Donor Ligands in Metal-Catalyzed Reactions

Chiral ligands containing a pyridine (B92270) ring are of significant interest due to the stability and versatile coordination chemistry of the pyridyl nitrogen. diva-portal.org Camphor-based pyridine ligands can be broadly categorized into two types: those where the pyridine ring is fused to the camphor skeleton and those where a pyridine-containing group is attached as a pendant to the camphor framework. researchgate.netscilit.comrsc.org These ligands have been successfully employed in a variety of asymmetric reactions, including allylic alkylations, carbonyl additions, and hydrogenations. researchgate.netscilit.comrsc.org For example, a series of camphor-derived pyridyl ligands were evaluated in the copper-catalyzed asymmetric Diels-Alder reaction, achieving moderate enantioselectivity. ajol.info

Chiral 2,2'-Bipyridine (B1663995) Ligands Synthesized from (1S,4S)-(-)-Camphor

Chiral 2,2'-bipyridine (bpy) ligands are highly effective in a multitude of asymmetric catalytic transformations. diva-portal.orgresearchgate.net Synthesizing these ligands with a camphor backbone introduces a well-defined chiral environment around the metal center. One synthetic strategy involves the cyclocondensation reaction of (+)-β-hydroxymethylenecamphor with various enamines to produce camphor-based chiral pyridine derivatives, which can then be converted to the corresponding 2,2'-bipyridines. metu.edu.tr These camphor-condensed bipyridine ligands have been tested in metal-catalyzed reactions, although in some cases, they have shown lower efficacy compared to ligands derived from other chiral scaffolds like pinene. metu.edu.tr

Diamine Ligands from the (1S,4S)-(-)-Camphor Framework

Chiral diamines are a crucial class of ligands, particularly for asymmetric hydrogenation and transfer hydrogenation reactions. mdpi.com A variety of regio- and stereochemically diverse 1,2-, 1,3-, and 1,4-diamines have been synthesized from derivatives of (1S,4S)-(-)-camphor, such as (1S)-(+)-ketopinic acid. nih.gov These diamines, when complexed with transition metals like ruthenium, rhodium, or iridium, form highly effective catalysts. For example, N-(camphor-10-sulfonyl)-1,2-diphenylethylenediamine (CsDPEN) ligands have been used in the iridium-catalyzed asymmetric transfer hydrogenation (ATH) of various ketones, achieving high conversions and excellent enantioselectivities (up to 98% ee) in water. researchgate.netmdpi.com These catalysts demonstrate the power of combining the camphor scaffold with other chiral elements to achieve superior performance. researchgate.net

The table below presents results for the asymmetric transfer hydrogenation of acetophenone (B1666503) using a camphor-derived diamine ligand.

Catalyst SystemConversion (%)Enantiomeric Excess (ee)Reference
Ir-(R,R,R)-CsDPEN~100%up to 98% researchgate.net

N-Heterocyclic Carbene Precursors with (1S,4S)-(-)-Camphor Chirality

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for both organocatalysis and transition metal catalysis. mdpi.com Incorporating the camphor backbone into NHC precursors creates a well-defined chiral pocket around the carbene carbon. researchgate.net Efficient camphor-based NHC organocatalysts first appeared in 2008. researchgate.net Diastereoselective syntheses of both endo- and exo-NHC precursors have been developed, typically starting from (1S)-(+)-ketopinic acid. mdpi.comnih.gov These precursors, often triazolium or amidinium salts, can be deprotonated in situ to generate the active NHC catalyst. mdpi.comorganic-chemistry.org Camphor-derived NHCs have been investigated in reactions like the asymmetric benzoin (B196080) condensation and the intramolecular Stetter reaction, with some catalysts affording products in excellent yields and with high enantioselectivity (up to 97% ee). mdpi.comorganic-chemistry.org

The table below shows the results for the enantioselective intramolecular Stetter reaction using a camphor-derived triazolium salt as an NHC precursor.

CatalystYield (%)Enantiomeric Excess (ee)Reference
Camphor-derived triazolium salt Dup to 95%up to 97% organic-chemistry.org

(1S,4S)-(-)-Camphor-Derived Organocatalysts

Organocatalysts derived from the camphor backbone have emerged as powerful tools in asymmetric synthesis. These catalysts often feature the camphor skeleton as the sole source of chirality, simplifying their structure and synthesis. mdpi.com Two prominent classes of such catalysts are those based on thiourea (B124793) and hydrazide functionalities.

Bifunctional thiourea organocatalysts derived from camphor have proven effective in various asymmetric reactions. nih.gov These catalysts typically incorporate a thiourea moiety, which acts as a hydrogen-bond donor to activate an electrophile, and a basic functional group, such as an amine, which acts as a Brønsted base to deprotonate and activate a nucleophile. This dual activation mechanism is a hallmark of their catalytic efficacy.

The synthesis of these catalysts often begins with commercially available camphor derivatives like (1S)-(+)-ketopinic acid or (1S)-(+)-10-camphorsulfonic acid. nih.govnih.gov These starting materials are converted through multi-step sequences into regio- and stereochemically diverse chiral diamines. mdpi.comnih.gov These diamines possess a primary amine and a tertiary amine function at different positions on the camphor scaffold (e.g., 1,2-, 1,3-, or 1,4-diamines). mdpi.comnih.gov The final step involves the reaction of the primary amine group with an isothiocyanate, such as 3,5-bis(trifluoromethyl)phenyl isothiocyanate, to install the thiourea group. nih.govresearchgate.net The structural diversity, including different regioisomeric attachments and exo/endo configurations, allows for fine-tuning of the catalyst's steric and electronic properties for specific applications. nih.govnih.gov

Another significant class of organocatalysts derived from camphor features a hydrazide moiety. mdpi.comnih.gov Notably, Camphor Sulfonyl Hydrazines (CaSH) have been developed as a novel type of organocatalyst. acs.orgnih.gov The synthesis of these catalysts starts from the readily available camphor sulfonic acid, which is converted to camphor sulfonyl chloride. acs.org Reaction of the sulfonyl chloride with hydrazine (B178648) monohydrate yields the cyclic sulfonyl hydrazine scaffold. acs.orgresearchgate.net Further modification, such as Nα-alkylation, has been shown to enhance catalytic performance. acs.org

These CaSH catalysts have demonstrated effectiveness in promoting asymmetric transformations, including Diels-Alder reactions and aza-Michael additions, often proceeding with high yields and enantioselectivities in environmentally benign media like brine. acs.orgnih.govbohrium.com The design concept leverages the α-heteroatom effect within the sulfonyl hydrazine functionality to achieve catalysis. acs.org

Enantioselective Transformations Catalyzed by (1S,4S)-(-)-Camphor Derivatives

The utility of camphor-derived organocatalysts is showcased in their application to a range of fundamental carbon-carbon bond-forming reactions, where they effectively control the stereochemical outcome.

The conjugate addition, or Michael addition, of nucleophiles to α,β-unsaturated compounds is a cornerstone of organic synthesis. wikipedia.org Camphor-derived bifunctional thiourea organocatalysts have been successfully evaluated in the asymmetric conjugate addition of 1,3-dicarbonyl nucleophiles to trans-β-nitrostyrene. mdpi.comnih.govnih.gov

In these reactions, the thiourea group activates the nitroalkene towards nucleophilic attack, while the amine base activates the dicarbonyl compound by forming an enolate. The chiral environment of the camphor backbone then directs the approach of the nucleophile, leading to an enantiomerically enriched product. Research has shown that both the substitution pattern on the camphor scaffold (regioisomerism) and the spatial orientation of the substituents (endo/exo isomerism) significantly impact the catalyst's performance. nih.gov For instance, in the addition of acetylacetone (B45752) to trans-β-nitrostyrene, an endo-1,3-diamine derived catalyst provided the product with a high enantiomeric ratio of 91.5:8.5. mdpi.comnih.govresearchgate.net

Catalytic Performance in Conjugate Addition of 1,3-Dicarbonyls to trans-β-Nitrostyrene
Catalyst TypeNucleophileTemp (°C)Conversion (%)Enantiomeric Ratio (er)Ref
endo-1,3-Diamine-Thiourea (52)Dimethyl malonate2510078.5:21.5 (R) nih.gov
exo-1,3-Diamine-Thiourea (53)Dimethyl malonate256977.5:22.5 (S) nih.gov
endo-1,2-Diamine-Thiourea (49)Acetylacetone-2510080.5:19.5 (R) mdpi.com
endo-1,3-Diamine-Thiourea (52)Acetylacetone-2510091.5:8.5 (R) mdpi.com
endo-1,3-Diamine-Thiourea (52)Dibenzoylmethane-2510080.5:19.5 (R) mdpi.com

The direct catalytic asymmetric α-alkylation of aldehydes is a challenging yet highly valuable transformation. mpg.de Camphor derivatives have been employed as chiral ligands in the related, well-established enantioselective addition of organozinc reagents to aldehydes. ukzn.ac.zascirp.org In these systems, chiral amino alcohols and aminodiols derived from (+)-camphor coordinate to diethylzinc, forming a chiral catalytic species that promotes the enantioselective transfer of an ethyl group to the aldehyde. ukzn.ac.zascirp.org

A series of novel camphor-derived pyridyl alcohol ligands were evaluated as catalysts for the alkylation of various aldehydes with diethylzinc. ukzn.ac.za These ligands, featuring a C3 pendant pyridyl alcohol moiety, successfully catalyzed the reaction with moderate to good enantioselectivity, achieving up to 85% ee. ukzn.ac.za The results demonstrated that these new ligands were superior to previously reported analogous C2 pendant β-amino alcohols. ukzn.ac.za

Enantioselective Alkylation of Aldehydes with Diethylzinc
Ligand TypeAldehydeYield (%)Enantiomeric Excess (ee, %)Ref
Camphor-derived Pyridyl AlcoholBenzaldehydeGoodup to 85 ukzn.ac.za
Camphor-derived Amino AlcoholBenzaldehydeModerate-GoodModerate scirp.org
Camphor-derived Phase-Transfer CatalystGlycine Schiff base (alkylation)-up to 39 mdpi.com

The Henry, or nitroaldol, reaction is a classic C-C bond-forming reaction that combines a nitroalkane and a carbonyl compound to produce valuable β-nitroalcohols. wikipedia.orgorganic-chemistry.org The development of an asymmetric variant has been a significant area of research. journals.co.za While camphor-derived ligands have not been extensively studied in this context, some novel derivatives have been synthesized and evaluated as catalysts. journals.co.zacore.ac.uk

A series of camphor-derived ligands, including novel C3 pendant pyridyl alcohols, were screened in the asymmetric Henry reaction between various aldehydes and nitromethane, typically using a copper(II) salt as a co-catalyst. journals.co.zacore.ac.ukresearchgate.net The ligands were effective in catalyzing the reaction, affording the corresponding β-nitroalcohols in moderate to excellent yields. ukzn.ac.zajournals.co.za However, the stereoselectivity was generally moderate, with reported enantiomeric excesses reaching up to 56% ee. ukzn.ac.zacore.ac.uk Optimization studies identified triethylamine (B128534) as a suitable base to improve reaction times and yields. journals.co.za

Asymmetric Henry Reaction Catalyzed by Camphor Derivatives
Ligand/Catalyst SystemAldehydeBaseYield (%)Enantiomeric Excess (ee, %)Ref
Camphor-derived Pyridyl Alcohol / Cu(OAc)₂p-Nitrobenzaldehyde-75- journals.co.za
Camphor-derived Pyridyl Alcohol / Cu(OAc)₂p-NitrobenzaldehydeEt₃N98Slightly increased journals.co.za
Camphor-derived Pyridyl Alcohol / Cu(II)Various AldehydesEt₃NGood-Excellentup to 56 ukzn.ac.zacore.ac.uk
Camphor-derived Pyridyl Alcohol / Cu(II)Various Aldehydes-up to 94up to 67 researchgate.net

Asymmetric Diels-Alder Cycloadditions

(1S,4S)-(-)-Camphor and its enantiomer have proven to be invaluable chiral scaffolds in the development of auxiliaries and organocatalysts for asymmetric Diels-Alder reactions. numberanalytics.com These reactions, which form a six-membered ring through a [4+2] cycloaddition, are fundamental in organic synthesis for creating complex cyclic systems with high stereocontrol. numberanalytics.com The rigid bicyclic structure of camphor provides a well-defined chiral environment, enabling effective facial discrimination of the dienophile or diene.

One of the most successful applications involves the use of camphor-derived chiral auxiliaries, which are temporarily attached to the dienophile. numberanalytics.com Oppolzer's camphorsultam, derived from camphorsulfonic acid, is a prominent example of such an auxiliary. numberanalytics.com When N-acryloyl or N-crotonoyl derivatives of camphorsultam are subjected to Lewis acid-promoted Diels-Alder reactions, the sultam auxiliary effectively shields one face of the dienophile, leading to high levels of diastereoselectivity in the resulting cycloadduct. harvard.edu The steric bulk of the camphor skeleton, particularly the dimethyl groups, blocks the approach of the diene from one side, directing it to the opposite face. acs.org

Beyond auxiliaries, camphor has been employed to construct purely organic catalysts (organocatalysts) for the Diels-Alder reaction. acs.org For instance, camphor sulfonyl hydrazines (CaSH) have been developed as efficient organocatalysts. acs.org These catalysts, often used with an acid cocatalyst, activate α,β-unsaturated aldehydes toward cycloaddition via the formation of a chiral iminium ion intermediate. acs.orgnih.gov The reaction of cyclopentadiene with cinnamaldehyde, for example, can be catalyzed by Nα-alkylated camphor sulfonyl hydrazines in brine, affording the endo cycloadduct with excellent yields and enantioselectivities. acs.org Density functional theory (DFT) calculations have shown that the stereochemical outcome is controlled by factors such as the cis/trans geometry of the iminium ion and stabilizing CH–π interactions between the diene and substituents on the catalyst. nih.gov

The versatility of the camphor scaffold has also been demonstrated in the development of chiral α′-hydroxy enones, which act as effective dienophiles that can be activated by both Lewis and Brønsted acids. acs.orgnih.gov This dual mode of activation allows for efficient participation in difficult Diels-Alder reactions, providing good stereoselectivity. acs.orgnih.gov

Table 1: Performance of (1S,4S)-(-)-Camphor Derivatives in Asymmetric Diels-Alder Reactions

Catalyst/Auxiliary Diene Dienophile Conditions Yield (%) Selectivity (endo:exo) Stereoselectivity (ee% or dr) Reference(s)
Nα-Benzyl Camphor Sulfonyl Hydrazine (5a) Cyclopentadiene Cinnamaldehyde Trifluoromethanesulfonic acid (cocatalyst), Brine 90% - 80% ee (endo) acs.org
Nα-Benzyl Camphor Sulfonyl Hydrazine (5a) Cyclopentadiene Cinnamaldehyde Trichloroacetic acid (cocatalyst), Brine, 0 °C 99% >99:1 95% ee (endo) acs.org
Nα-Furfuryl Camphor Sulfonyl Hydrazine (5b) Cyclopentadiene Cinnamaldehyde Trichloroacetic acid (cocatalyst), Brine, 0 °C 99% >99:1 96% ee (endo) acs.org
Camphor-derived Hydrazide (2) Cyclopentadiene Cinnamaldehyde DFT Calculation - - Favors bottom face attack nih.gov
Camphor-derived Sulfonylhydrazide (3) Cyclopentadiene Cinnamaldehyde DFT Calculation - - Favors top face attack nih.gov
Camphor-derived Pyridyl Ligand (4) / Cu(OTf)₂ Cyclopentadiene 3-Acryloyl-2-oxazolidinone CH₂Cl₂, rt 75% 92:8 43% ee ajol.info
(1R)-Camphor-derived α′-hydroxy enone Cyclopentadiene α′-hydroxy enone Lewis or Brønsted Acid Catalysis - Good High dr acs.orgnih.gov

Enantioselective Benzoin Condensation

The benzoin condensation is a carbon-carbon bond-forming reaction that couples two aldehydes to produce an α-hydroxy ketone, a valuable synthetic intermediate. urfu.runih.gov The asymmetric variant of this reaction has been significantly advanced through the use of chiral N-heterocyclic carbene (NHC) organocatalysts. semanticscholar.org (1S,4S)-(-)-Camphor and its enantiomer, (1R)-(+)-camphor, serve as excellent chiral starting materials for the synthesis of NHC precatalysts, typically triazolium salts. nih.govbeilstein-journals.org

These camphor-derived triazolium salts are deprotonated in situ by a base to generate the active NHC catalyst. mdpi.com The catalyst then adds to an aldehyde, initiating the umpolung (polarity reversal) of its carbonyl reactivity and forming the key Breslow intermediate. urfu.ru This intermediate then acts as a nucleophile, attacking a second aldehyde molecule. The rigid and sterically defined camphor backbone on the NHC catalyst effectively controls the stereochemistry of the newly formed stereocenter, leading to high enantioselectivity in the benzoin product. nih.govbeilstein-journals.org

For example, spirocyclic triazolium salts synthesized from (1R)-camphor have been shown to be highly efficient precatalysts for the asymmetric homo-benzoin condensation of various aromatic aldehydes. beilstein-journals.orgmdpi.com Reactions using these catalysts can achieve excellent yields and enantiomeric excesses (>99% ee). beilstein-journals.org The efficiency of these catalysts extends to intramolecular cross-benzoin reactions, enabling the synthesis of complex cyclic α-hydroxy ketones bearing quaternary carbon centers with high enantioselectivity. nih.govrsc.org For instance, a D-camphor-derived triazolium precatalyst can promote the intramolecular cyclization of a keto-aldehyde to form a chromanone in excellent yield and ee. nih.govbeilstein-journals.org The development of these catalysts, which can be prepared in a few steps from readily available camphor, highlights their practical utility in asymmetric synthesis. nih.govbeilstein-journals.org

Table 2: Enantioselective Benzoin Condensations Catalyzed by Camphor-Derived NHC Precursors

Catalyst Precursor Substrate(s) Base Yield (%) Enantiomeric Excess (ee%) Reaction Type Reference(s)
Spirocyclic (1R)-camphor-derived triazolium salt (14) Benzaldehyde DBU - - Homo-benzoin nih.govbeilstein-journals.org
Pentafluorophenyltriazolium salt (15) Benzaldehyde - 90% >99% Homo-benzoin beilstein-journals.org
D-camphor-derived triazolium precatalyst (54) 1-(2-formylphenoxy)-3-phenylpropan-2-one (55) DBU Excellent Excellent Intramolecular cross-benzoin nih.govbeilstein-journals.org
(1R)-camphor-derived triazolium salt (68) Keto-aldehydes - - High Intramolecular cross-benzoin nih.govbeilstein-journals.org
D-camphor-derived triazolium salt Keto-aldehydes - - up to 93% Intramolecular cross-benzoin rsc.org

Stereoselective Glycosidic Bond Formation

The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry, crucial for the synthesis of oligosaccharides and glycoconjugates which play vital biological roles. researcher.lifefiveable.me Organocatalysis has emerged as a powerful strategy in this field, and derivatives of (1S,4S)-(-)-camphor have been successfully employed as chiral catalysts to control the stereochemical outcome of glycosylation reactions. nih.gov

Specifically, homochiral thioureas derived from (1R)-(−)-camphorquinone have been developed as effective organocatalysts for the formation of glycosidic bonds. nih.govmdpi.com These catalysts operate through hydrogen bonding, activating the glycosyl donor and influencing the trajectory of the incoming glycosyl acceptor. fiveable.menih.gov This interaction facilitates the substitution reaction while creating a chiral environment around the reactive anomeric center, thereby directing the stereoselectivity. nih.gov

These camphor-derived thioureas have been successfully evaluated in glycosylation reactions using glycosyl trichloroacetimidates as donors and various alcohols as acceptors. nih.govmdpi.comresearchgate.net For example, using a specific camphor-derived thiourea catalyst, the reaction of 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate (B1259523) with methanol (B129727) proceeded in high yield (99%) and with high β-selectivity (α:β ratio of 1:73). mdpi.comresearchgate.net This represented a significant improvement over the uncatalyzed reaction, which showed much lower stereoselectivity (1:35 α:β). mdpi.com The catalyst's structure, including stereocenters remote from the thiourea moiety, can have a notable impact on its performance, with mismatched diastereomers sometimes leading to poorer results. mdpi.com

In addition to thioureas, (S)-camphorsulfonic acid (CSA), a readily available Brønsted acid derived from camphor, has been used as an efficient catalyst for the synthesis of 2,3-unsaturated O-glycosides (pseudoglycosides) via the Ferrier rearrangement, affording products with exclusive α-stereoselectivity in good to excellent yields. researchgate.netsigmaaldrich.comsigmaaldrich.com

Table 3: Stereoselective Glycosylation Using Camphor-Derived Organocatalysts

Catalyst Glycosyl Donor Glycosyl Acceptor Conditions Yield (%) Stereoselectivity (α:β) Reference(s)
Thiourea 1 (15 mol%) 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate Methanol Solvent-free, rt, 1.5 h 99% 1:73 mdpi.comresearchgate.net
Thiourea 1 (15 mol%) 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate Methanol Solvent-free 92% 1:58 mdpi.com
Thiourea 2 (15 mol%) 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate Methanol Solvent-free 58% 1:6 mdpi.com
Thiourea 1 (15 mol%) 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate Ethanol (B145695) Solvent-free, rt, 2.5 h 99% 1:67 mdpi.com
Thiourea 1 (15 mol%) 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate 1-Propanol Solvent-free, rt, 3 h 99% 1:65 mdpi.com
Thiourea 1 (15 mol%) 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate Cyclohexanol Solvent-free, rt, 4.5 h 85% 1:52 mdpi.com
(S)-Camphorsulfonic acid 2,4,6-tri-O-acetyl-D-glucal Various alcohols & thiols - Good to excellent Exclusive α researchgate.net

Materials Science and Engineering of 1s,4s Camphor Based Polymers

Synthesis of Bio-Based Polymers from (1S,4S)-(-)-Camphor Monomers

The conversion of (1S,4S)-(-)-camphor and its derivatives into monomers for polymerization is a key strategy in the production of sustainable plastics. The inherent stereochemistry and rigid cyclic structure of the camphor (B46023) molecule are attractive features for designing polymers with specific thermal and mechanical properties. nih.govrsc.org

(1S,4S)-(-)-Camphor is a naturally occurring compound that can be sourced sustainably, positioning it as a key building block for the next generation of bioplastics. mdpi.com It is produced in large quantities from by-products of the pulp industry, making it a readily available and economically viable alternative to petrochemicals. renewable-carbon.eu Unlike other bio-based feedstocks, the extraction and processing of camphor are generally straightforward. renewable-carbon.eu

International research initiatives, such as the "Camphor-based polymers" project by the Fraunhofer Institute for Interfacial Engineering and Biotechnology IGB, are focused on developing efficient biocatalytic processes to convert camphor into bio-based monomers for polyamides and polyesters. renewable-carbon.eu The goal is to establish a sustainable production chain, from the use of natural terpenes to the manufacturing of high-performance polymeric materials. renewable-carbon.eu The chemical structure of camphor is particularly well-suited for producing monomers for these types of polymers, often requiring only a single synthesis step. renewable-carbon.eu

A facile and efficient approach has been developed for the synthesis of bio-based methacrylic polymers using (1S,4S)-(-)-camphor as the starting material. mdpi.com This process involves several key steps:

Extraction and Purification : Camphor is first extracted from natural sources, such as the essential oil of the Artemisia arborescens plant, where it can be the main constituent (e.g., 71.8%). mdpi.comsciforum.net

Reduction to Alcohol : The ketone group of camphor is reduced to a hydroxyl group to form a mixture of isoborneol (B83184) and borneol. This is typically achieved using a reducing agent like sodium borohydride (B1222165) in methanol (B129727). mdpi.com

Esterification : The resulting alcohol mixture is then reacted with methacryloyl chloride in the presence of a base like triethylamine (B128534) to produce the methacrylic monomer, a mixture of isobornyl methacrylate (B99206) (IBOMA) and bornyl methacrylate (BOMA). mdpi.comresearchgate.net This biomethacrylic monomer can have a renewable carbon content as high as 80%. mdpi.comsciforum.net

Polymerization : The terpene-derived methacrylic monomer is then subjected to free radical polymerization to yield the final biosourced thermoplastic methacrylic polymer, poly(isobornyl/bornyl methacrylate). mdpi.com

The structures of the intermediate compounds and the final polymer are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comsciforum.net This multi-step synthesis provides a clear pathway from a natural terpene to a valuable bio-based polymer. mdpi.com

The rigid, cyclic structure of camphor makes its derivatives excellent building blocks for creating high-performance polyamides and polyesters with enhanced thermal and mechanical properties. nih.govrsc.org

Polyesters: Camphor-derived diacids and diols are key monomers in the synthesis of novel polyesters. Camphoric acid, which is readily produced by the oxidation of camphor, can be copolymerized with various diols to produce polyesters with a wide range of glass transition temperatures (Tg), from -16 °C to 125 °C. rsc.org For instance, polyisosorbide camphorate, derived from two renewable sources, exhibits a high Tg of 125 °C. rsc.org Similarly, a rigid diol derived from natural camphor, (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dimethanol (TCDM), when copolymerized with dicarboxylic acids like terephthalic acid (TPA), yields polyesters with high thermal stability (Tg of 115 °C), high modulus (1.3 GPa), and high strength (29.8 MPa). acs.org These properties make them suitable for applications such as hot-filled containers and transparent packaging. acs.org

Interactive Table: Thermal Properties of Camphoric Acid-Based Polyesters Explore the glass transition temperatures (Tg) of various polyesters synthesized from camphoric acid and different diols.

Diol Used in Polymerization Resulting Polyester (B1180765) Glass Transition Temperature (Tg) rsc.org
Ethylene glycol Polyethylene (B3416737) camphorate (PEC) 51 °C
1,3-Propanediol Poly(1,3-propylene camphorate) 22 °C
1,4-Butanediol Poly(1,4-butylene camphorate) 12 °C
1,5-Pentanediol Poly(1,5-pentylene camphorate) -2 °C
1,6-Hexanediol Poly(1,6-hexylene camphorate) -16 °C
Erythritol (forms erythritan) Polyerythritan camphorate 100 °C

Polyamides: Monoterpenes like camphor are considered a promising source for biogenic polyamides. nih.gov While the broader class of polyamides is well-established, the use of camphor-derived monomers introduces chirality and rigidity, leading to materials with unique properties. nih.govresearchgate.net Research has focused on creating sustainable, stereoregular, and optically active polyamides from terpene-derived lactams, demonstrating the potential to produce high-performance bio-based alternatives to conventional polyamides like PA-6. nih.gov

A significant advantage of using camphor-derived monomers is the ability to transfer their specific stereochemistry to the final polymer structure. The retention of the monomer's stereoconfiguration during polymerization is crucial for controlling the polymer's properties, such as its thermal behavior and crystallinity.

In the synthesis of polyesters from the camphor-derived diol (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dimethanol (TCDM), it has been demonstrated that the stereoconfiguration of the TCDM monomer is preserved in the final polymer. acs.org This was confirmed through detailed analysis using 2D Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the precise determination of the spatial arrangement of atoms within the polymer chain. acs.org The preservation of this specific chiral structure, originating from the natural camphor, is key to achieving the high glass transition temperatures and rigidity observed in these materials. acs.org

Functional Composite Materials Incorporating (1S,4S)-(-)-Camphor

Derivatives of (1S,4S)-(-)-camphor are not only used to create base polymers but also to functionalize materials, leading to advanced composites with specific properties for targeted applications.

Polymer nanocomposites are materials where a polymer matrix is enhanced with nano-sized filler particles, resulting in improved properties at very low filler concentrations. wiley-vch.deinformaticsjournals.co.in Camphor derivatives, particularly camphor sulfonic acid (CSA), have been effectively used as a dopant in conducting polymer nanocomposites to tailor their functional properties. researchgate.netacs.org

Thermoelectric and EMI Shielding Applications: Polyaniline (PANI), a conducting polymer, can be doped with camphor sulfonic acid to create PANI-CSA composites. researchgate.netacs.org These composites serve as a matrix for other functional fillers to create advanced nanocomposites. For instance, incorporating tungsten oxide (WO₃) into a PANI-CSA matrix results in a nanocomposite with effective electromagnetic interference (EMI) shielding properties. acs.org The WO₃ acts as a lossy dielectric filler, contributing to the attenuation of electromagnetic waves. acs.org In another application, ternary nanocomposites of PANI-CSA, reduced graphene oxide (rGO), and graphitic carbon nitride (g-C₃N₄) have been developed for thermoelectric applications. The incorporation of these nanomaterials into the PANI-CSA matrix enhances the Seebeck coefficient, a key parameter for thermoelectric efficiency. researchgate.net

Interactive Table: Camphor-Derivative Based Nanocomposites and Applications

Polymer Matrix Camphor Derivative Additional Filler(s) Application Key Finding
Polyaniline (PANI) acs.org Camphor Sulfonic Acid (CSA) Tungsten Oxide (WO₃) EMI Shielding WO₃ acts as a lossy dielectric filler, resulting in effective EM attenuation. acs.org

Fabrication of Microporous Foams with (1S,4S)-(-)-Camphor Components

The integration of (1S,4S)-(-)-Camphor into polymer matrices provides a versatile method for fabricating microporous foams, primarily by acting as a porogen—a substance that creates a porous structure within the solid material. A notable method involves thermally induced phase separation (TIPS), where camphor is blended with a polymer and subsequently removed to leave a network of pores. acs.orgdntb.gov.ua

One prominent technique involves the creation of a camphene-camphor-polymer composite. researchgate.net In this process, a polymer such as polypropylene (B1209903) is dissolved in a mixture of camphene (B42988) and camphor at an elevated temperature (e.g., 250 °C) to form a homogeneous plastic-like material. researchgate.netnih.gov Upon cooling, the system undergoes phase separation. The camphor and camphene components can then be removed through methods like evaporation or dissolution. researchgate.netnih.gov This removal results in a solid, microporous polymer scaffold. researchgate.net The morphology of these foams, as observed through scanning electron microscopy (SEM), reveals an ordered internal structure composed of flakes and spine-like columns. researchgate.net

The properties of these foams are highly dependent on the initial composition of the mixture. For instance, the polypropylene content influences the mechanical stability of the resulting foam. researchgate.net Foams produced with a higher concentration of polypropylene (e.g., 10%) exhibit greater resistance to deformation under applied weight compared to those with a lower concentration (e.g., 5%). researchgate.net Furthermore, the resulting polypropylene foams display superhydrophobic surfaces while also being highly effective at absorbing non-polar liquids, such as paraffin (B1166041) oil. researchgate.net

The thermally induced phase separation process in isotactic polypropylene–camphor systems has been studied to understand membrane formation. acs.org The removal of camphor from the initial binary system leads to polypropylene membranes whose morphology, total pore volume, mean pore size, and permeability are highly dependent on the initial polymer concentration. acs.org However, it has been observed that as the polymer content increases (e.g., to 53 wt %), the resulting membrane can become impermeable despite the presence of large pores, which is a critical consideration for practical applications. acs.org

Another approach utilizes camphor as a co-soluble porogen in a casting solution technique to produce porous films from biodegradable polyesters. dntb.gov.ua This highlights the versatility of camphor as a porogen for various polymer systems beyond polypropylene.

Table 1: Composition and Mechanical Stability of Polypropylene Foams

Polypropylene Content (wt%)Camphor Content (wt%)Camphene Content (wt%)Observed Mechanical StabilityReference
5%47.5%47.5%Deforms considerably under a 200g weight. researchgate.net
10%45%45%No visible deformation with 200g or 500g weight; slight deformation at 1200g. researchgate.net

Tailored Advanced Material Properties through Camphor Integration

The incorporation of (1S,4S)-(-)-Camphor and its derivatives into polymer structures is a strategic approach to tailor the thermomechanical and chemical properties of advanced materials. By introducing the rigid, cycloaliphatic camphor moiety into polymer backbones, researchers can significantly modify characteristics such as glass transition temperature (Tg), mechanical strength, and degradation behavior. rsc.orgmdpi.com

Copolymerization is a key strategy for achieving these tailored properties. For example, camphoric acid, a biorenewable diacid derived from camphor, has been copolymerized with various diols to produce polyesters with a wide range of glass transition temperatures, from -16 °C to 125 °C. rsc.org The resulting properties are highly dependent on the comonomer used. For instance, polyethylene camphorate (PEC) shows a Tg of 51 °C, while polyisosorbide camphorate has a much higher Tg of 125 °C. rsc.org This demonstrates the ability to fine-tune the thermal properties of the material by selecting appropriate comonomers to pair with the camphor-derived acid. rsc.org Furthermore, these camphor-based polyesters can exhibit enhanced degradation properties; PEC, for instance, showed dramatic degradation in deionized water over 14 days. rsc.org

Similarly, a rigid diol derived from natural camphor, (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dimethanol (TCDM), has been used to synthesize a series of high-performance polyesters. acs.org When copolymerized with terephthalic acid (TPA), the resulting polyester exhibited a high glass transition temperature (115 °C), a high modulus (1.3 GPa), and high ultimate strength (29.8 MPa). acs.org In contrast, copolymerization with 1,4-succinic acid yielded a polyester with excellent ductility and resilience. acs.org This work confirms that the rigid TCDM structure contributes to high thermal stability and stiffness in the resulting polymers. acs.org

The introduction of camphoric acid into poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) has also been shown to modify the polymer's properties. mdpi.com This chemical modification can improve characteristics like transparency and flexibility without compromising the inherent chemical and thermal stability of the parent polymer. mdpi.com

Beyond copolyesters, camphor has been used to create interpenetrating polymer networks (IPNs). An IPN based on camphor and poly(antimony acrylate) was synthesized, and its properties were found to be dependent on the concentration of the constituent components. niscpr.res.in For example, the Young's modulus increased with a higher concentration of poly(antimony acrylate), indicating improved mechanical strength. niscpr.res.in

Table 2: Thermal Properties of Polyesters Derived from Camphoric Acid

Polymer NameDiol ComonomerGlass Transition Temperature (Tg)Decomposition Temperature (T5)Reference
Polyethylene camphorate (PEC)Ethylene glycol51 °C322 °C rsc.org
Polyerythritan camphorateErythritan100 °C349 °C rsc.org
Polyisosorbide camphorateIsosorbide125 °C368 °C rsc.org

Table 3: Mechanical Properties of Polyesters with Camphor-Derived Diol (TCDM)

Dicarboxylic Acid ComonomerGlass Transition Temperature (Tg)Young's ModulusUltimate StrengthReference
Terephthalic acid (TPA)115 °C1.3 GPa29.8 MPa acs.org
1,4-Succinic acidNot ReportedNot Reported (described as ductile and resilient)Not Reported acs.org

Spectroscopic and Computational Characterization of 1s,4s Camphor

Computational Chemistry Applications

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure of (1S,4S)-(-)-Camphor. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to provide detailed insights into molecular orbitals, electronic transitions, and the distribution of charge within the molecule.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. jmaterenvironsci.com For camphor (B46023), DFT calculations using the B3LYP functional with a 6-311++G** basis set have shown that the molecule is less reactive in the gas phase due to a relatively high HOMO-LUMO gap energy. jmaterenvironsci.com However, in an aqueous solution, this energy gap slightly decreases, suggesting an increase in reactivity. jmaterenvironsci.com

The specific energies of the HOMO and LUMO, as well as the energy gap, have been calculated for both the (1S,4S)-(-) and (1R,4R)-(+) enantiomers of camphor in both the gas phase and in aqueous solution. These calculations reveal slight differences in the electronic properties between the enantiomers in a solvated environment. jmaterenvironsci.com

Calculated Frontier Orbital Energies and Global Descriptors for Camphor Enantiomers. jmaterenvironsci.com
CompoundMediumHOMO (eV)LUMO (eV)Energy Gap (eV)
(1S,4S)-(-)-CamphorGas Phase-6.6124-0.71185.9006
(1S,4S)-(-)-CamphorAqueous Solution-6.5824-0.72895.8535
(1R,4R)-(+)-CamphorGas Phase-6.6124-0.71185.9006
(1R,4R)-(+)-CamphorAqueous Solution-6.5824-0.72895.8535

Furthermore, the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For camphor, MEP calculations have been performed to understand the electrostatic interactions, particularly around the carbonyl group. jmaterenvironsci.com

Time-Dependent Density Functional Theory (TD-DFT) is instrumental in analyzing the electronic transitions of camphor. researchgate.net Calculations using the CAM-B3LYP functional have been successful in predicting the electronic circular dichroism (ECD) spectrum of camphor, with the theoretical maximum wavelength showing good agreement with experimental data. researchgate.net These calculations provide insights into the nature of the electronic transitions, such as the n → π* transition associated with the carbonyl chromophore. researchgate.netnih.gov The dissymmetry factor (g-factor), a measure of chiroptical activity, has also been investigated using TD-DFT, with theoretical values showing concordance with experimental results. researchgate.net

The influence of the environment on the electronic structure is also a critical area of study. The adsorption of (1S)-camphor on a Cu(111) surface has been analyzed using DFT, revealing hybridization of the electronic states and electron transfer from the camphor molecule to the copper substrate, indicating chemical bonding. beilstein-journals.org In contrast, when physisorption occurs, the electronic states of camphor resemble those of the isolated molecule. beilstein-journals.org

Molecular Interactions and Receptor Biology of 1s,4s Camphor

Modulation of Transient Receptor Potential (TRP) Channels

(1S,4S)-(-)-Camphor demonstrates a broad yet specific modulation of several TRP channels, which are crucial in sensory perception. It acts as an agonist for TRPV1 and TRPV3, an inhibitor for TRPA1, and also interacts with TRPM8. medchemexpress.comhycultec.de This multifaceted activity underlies its characteristic sensory profile. The (-)-camphor (B167293) stereoisomer has been noted to have a weaker action on TRPV1 channels compared to its (+) counterpart, a phenomenon attributed to tachyphylaxis, which is a rapidly diminishing response to successive doses of a drug. jneurosci.orgdrugbank.com

Mechanisms of (1S,4S)-(-)-Camphor Interaction with TRPV1 Channels

(1S,4S)-(-)-Camphor activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in detecting heat and pain. nih.govdrugbank.com This activation, however, occurs through a mechanism independent of the vanilloid-binding site, where capsaicin (B1668287), the pungent compound in chili peppers, typically binds. mdpi.combioline.org.br Evidence for this distinct mechanism includes the observation that camphor (B46023) can still activate TRPV1 even when the competitive capsaicin antagonist, capsazepine, is present. nih.govnih.gov Furthermore, a capsaicin-insensitive point mutant of rat TRPV1 retains its sensitivity to camphor. nih.govnih.gov

While less potent than capsaicin, requiring higher concentrations for activation, camphor induces a more rapid and complete desensitization of the TRPV1 channel. nih.govmdpi.comnih.gov This strong desensitization may contribute to its analgesic properties. drugbank.comnih.gov The interaction of camphor with TRPV1 is also enhanced under conditions that mimic inflammation, such as the activation of phospholipase C-coupled receptors. nih.govnih.gov Studies have shown that camphor acts on the outer pore region of the TRPV1 channel, causing perturbations that alter the channel's selectivity filter. mdpi.com Specifically, the pore helix domain has been identified as a critical component for camphor sensitivity. mdpi.com

Activation Profile of TRPV3 Channels by (1S,4S)-(-)-Camphor

(1S,4S)-(-)-Camphor is a known activator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in thermosensation. drugbank.commdpi.com The activation of TRPV3 by camphor is consistent with the warm sensation it produces when applied topically. nih.govjneurosci.org Unlike its effect on TRPV1, repeated applications of camphor lead to the sensitization of TRPV3 channels, meaning the channel becomes more responsive to subsequent stimuli. nih.govjneurosci.org This sensitization phenomenon appears to contradict the analgesic role often attributed to camphor. nih.gov Research indicates that specific cysteine residues within the pore-forming region of the TRPV3 channel are critical for its sensitivity to camphor. drugbank.comdrugbank.com Mutation of the C619 residue in mouse TRPV3 to serine (C619S) results in a complete loss of response to camphor, while the response to other agonists remains intact. drugbank.com

Inhibitory Effects on TRPA1 Channels

In contrast to its activating effects on TRPV1 and TRPV3, (1S,4S)-(-)-camphor acts as an inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nih.govatsjournals.org TRPA1 is a sensor for various irritant chemicals and is involved in inflammatory pain. atsjournals.org The inhibitory action of camphor on TRPA1 is reversible and occurs at concentrations lower than those needed to activate TRPV1 and TRPV3. jneurosci.org Studies have determined the half-maximal inhibitory concentration (IC50) of camphor on TRPA1 to be approximately 0.66 mM. jneurosci.orgjneurosci.org This inhibition of TRPA1, along with the desensitization of TRPV1, is thought to be a key mechanism underlying the analgesic effects of camphor. nih.govresearchgate.net

Ligand-Receptor Dynamics with TRPM8 Receptors

(1S,4S)-(-)-Camphor also modulates the activity of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is known as the primary cold and menthol (B31143) receptor. patsnap.comwikipedia.org Camphor activates TRPM8, contributing to the cooling sensation it can produce. drugbank.compatsnap.com In addition to direct activation, camphor sensitizes TRPM8 to cooling and to other agonists like icilin. jneurosci.orgnih.gov This sensitization is likely responsible for the enhanced sensation of cold that can be experienced with camphor application. nih.gov Interestingly, while activating the channel, camphor also exhibits a dual action by inhibiting the response of TRPM8 to menthol. drugbank.comnih.gov The activation of TRPM8 by camphor is inhibited by TRPM8 antagonists, confirming the specificity of the interaction. nih.govresearchgate.net

Identification of Molecular Binding Sites and Allosteric Modulatory Regions

In the case of TRPV3, specific cysteine residues in the pore region are critical for camphor sensitivity. drugbank.comdrugbank.com The C619 residue, in particular, appears to be a key interaction point, as its mutation abolishes camphor-induced activation. drugbank.com For TRPA1, while the exact binding site for the inhibitory action of camphor is not fully elucidated, it is understood to be an allosteric modulation. atsjournals.org The interaction with TRPM8 is also complex, with evidence suggesting that camphor acts as both an agonist and a modulator of other agonist responses. nih.govresearchgate.net

Table 1: Summary of (1S,4S)-(-)-Camphor's Interaction with TRP Channels

TRP ChannelEffect of (1S,4S)-(-)-CamphorKey Molecular Determinants/Binding Regions
TRPV1 Activation and strong desensitization. nih.govnih.govOuter pore helix domain, specifically Thr633. mdpi.comnih.gov Independent of the vanilloid-binding site. mdpi.com
TRPV3 Activation and sensitization. nih.govjneurosci.orgPore-region cysteine residues, particularly C619. drugbank.com
TRPA1 Inhibition. nih.govatsjournals.orgAllosteric, specific site not fully defined.
TRPM8 Activation, sensitization to cold, and inhibition of menthol response. drugbank.comnih.govSpecific binding site not fully defined, but distinct from menthol's.

Impact on Cellular Membrane Dynamics and Phospholipid Distribution

Beyond direct interactions with channel proteins, (1S,4S)-(-)-camphor can influence the activity of TRP channels by altering the dynamics of the cellular membrane. Camphor is known to be incorporated into lipid bilayers, which can affect membrane fluidity. nih.govnih.gov Studies using differential scanning calorimetry and NMR spectroscopy have shown that camphorated phenol (B47542) is highly incorporated into dipalmitoyl phosphatidylcholine (DPPC) lipid bilayers. nih.gov This interaction can lead to a shift in the phase transition temperature of the lipids. nih.gov

Specifically concerning TRPV1, camphor's ability to decrease the fluidity of the plasma membrane may contribute to its regulatory effect on the channel. nih.gov It has been proposed that camphor can induce changes in the spatial distribution of phosphatidylinositol 4,5-bisphosphate (PIP2) on the inner leaflet of the plasma membrane. nih.gov Since PIP2 is a known regulator of many TRP channels, including TRPV1, this alteration in its distribution could be an indirect mechanism by which camphor modulates channel activity.

Olfactory Receptor Mechanisms for (1S,4S)-(-)-Camphor Perception

The perception of odorous molecules, including the distinctively aromatic (1S,4S)-(-)-Camphor, is initiated by complex interactions at the molecular level within the olfactory epithelium. This process involves the binding of odorants to specific receptor proteins, triggering a signal transduction cascade that ultimately results in the perception of smell in the brain. The specificity and sensitivity of this system are determined by the biochemical characteristics of the receptors and the kinetics of their interactions with odorant ligands.

Characterization of High-Affinity Binding Sites in Olfactory Epithelium

Research into the olfactory system of rats has successfully identified and characterized high-affinity binding sites for camphor within the olfactory epithelium. nih.gov Studies utilizing radiolabeled camphor have demonstrated the presence of a specific receptor element that binds camphor with high affinity, exhibiting a dissociation constant (K_D) of 1.5 x 10⁻⁹ M. nih.gov This high affinity indicates a strong and specific interaction between the camphor molecule and its receptor.

Further investigations have revealed that camphor binding is not limited to a single type of receptor. Instead, it appears to bind to a set of distinct receptor sites within the epithelium, each with a different affinity for the ligand. nih.gov These sites are distinguished by their dissociation constants, suggesting a system capable of detecting camphor across a range of concentrations.

Table 1: Affinity of Binding Sites for Camphor in Rat Olfactory Epithelium

Binding Site Type Dissociation Constant (K_D)
High-Affinity 5 x 10⁻¹⁰ M
Medium-Affinity 3.5 x 10⁻⁸ M
Low-Affinity ~10⁻⁶ M

Data sourced from Fesenko et al., 1985. nih.gov

This multiplicity of receptor affinities allows for a more dynamic and nuanced response to varying concentrations of the odorant in the environment.

Biochemical Analysis of Camphor-Specific Olfactory Receptors (e.g., Protein Nature, Sulfhydryl Group Involvement)

Further characterization has identified specific membrane glycoproteins with a high affinity for camphor. nih.govkarger.com These glycoproteins, isolated from rat olfactory epithelium, have an approximate molecular mass of 140 kDa and are composed of two subunits with molecular weights of 88 kDa and 55 kDa. nih.gov The larger 88 kDa subunit is the one capable of binding the odorant. nih.gov The isoelectric point of the receptor, when solubilized, was determined to be 4.8. nih.gov

A critical feature of the camphor receptor's binding site is the involvement of sulfhydryl groups. nih.gov Treatment with sulfhydryl reagents was found to decrease the binding of camphor by a factor of five to eight, indicating that these chemical groups are essential for the receptor's function and play a key role in the olfactory reception of camphor. nih.gov

Table 2: Biochemical Properties of Rat Olfactory Camphor Receptor

Property Finding Source
Molecular Nature Membrane Protein, Glycoprotein nih.govnih.gov
Molecular Weight (Solubilized Receptor) ~120,000 Da nih.gov
Molecular Weight (Glycoprotein) ~140 kDa nih.govkarger.com
Subunit Composition (Glycoprotein) Two subunits: 88 kDa and 55 kDa (88 kDa subunit binds odorant) nih.gov
Isoelectric Point (Solubilized Receptor) 4.8 nih.gov
Key Functional Groups Sulfhydryl groups are crucial for binding activity nih.gov

| Effect of Enzymes | Pronase and trypsin reduce binding; RNAase and phospholipase C have no effect | nih.gov |

Kinetic Studies of (1S,4S)-(-)-Camphor-Receptor Association and Dissociation

Kinetic studies of the interaction between camphor and its binding sites in the rat olfactory epithelium reveal a complex picture governed by different association and dissociation rates. The binding of camphor has been examined across a wide range of concentrations, from 10⁻¹¹ to 10⁻⁶ M. nih.gov These studies confirm that the differences in binding affinity among the various receptor sites are primarily due to different values for the association rate constant (k_on or k₁). nih.gov

For the high-affinity receptors, the association rate constant is rapid, on the order of 10⁶ M⁻¹s⁻¹. nih.gov In contrast, the low-affinity binding sites exhibit a much slower association rate, approximately 2 x 10² M⁻¹s⁻¹. nih.gov The dissociation rate constant (k_off or k₂), which describes the rate at which the camphor-receptor complex breaks apart, is less variable among the different receptor types. This kinetic diversity allows the olfactory system to respond effectively to both the presence and the changing concentration of camphor.

Table 3: Kinetic Constants for Camphor Interaction with Olfactory Binding Sites

Receptor Affinity Association Rate Constant (k_on) Dissociation Constant (K_D)
High 10⁶ M⁻¹s⁻¹ 5 x 10⁻¹⁰ M
Medium Not specified 3.5 x 10⁻⁸ M
Low 2 x 10² M⁻¹s⁻¹ ~10⁻⁶ M

Data sourced from Fesenko et al., 1985. nih.gov

Structure-Odor Relationship Studies for (1S,4S)-(-)-Camphor Enantiomers

The relationship between a molecule's stereochemistry and its perceived odor is a key area of olfactory research. Enantiomers, which are non-superimposable mirror images of each other, can sometimes elicit dramatically different odor perceptions. For instance, the enantiomers of carvone (B1668592) are perceived as spearmint and caraway. nih.gov

However, in the case of camphor, studies have indicated that the human olfactory system does not distinguish between its enantiomers. psu.edu Both the (1S,4S)-(-)-camphor and its (1R,4R)-(+)-camphor counterpart are reported to have the same camphoraceous odor. This suggests that the specific chiral centers of the camphor molecule are not critical recognition points for the olfactory receptors that perceive its characteristic scent. This phenomenon, where optical antipodes are olfactorily indistinguishable, is termed specific chiral anosmia. psu.edu This contrasts with other compounds where enantioselectivity is a defining feature of their odor perception. psu.edu

Environmental Fate and Microbial Biodegradation of 1s,4s Camphor

Microbial Catabolism of (1S,4S)-(-)-Camphor

The biodegradation of the naturally occurring bicyclic monoterpene camphor (B46023) is a significant process in the carbon cycle, primarily carried out by soil bacteria. atlasofscience.orgethz.ch Among these, Pseudomonas putida ATCC 17453 is a well-studied gram-negative soil bacterium that can utilize camphor as its sole source of carbon and energy. nih.gov The genes responsible for the catabolic degradation of camphor in this organism are located on a large, transmissible plasmid known as the CAM plasmid. ethz.chnih.gov This plasmid, approximately 533 kb in size and linear, contains a 40.45-kb region that houses the genes for all the enzymes required to metabolize both the (+) and (-) enantiomers of camphor. mdpi.comnih.gov

Aerobic Degradation Pathways in Pseudomonas putida

Pseudomonas putida employs a sophisticated aerobic degradation pathway to break down camphor. oup.com The initial steps involve a series of oxygen-dependent enzymatic reactions that convert the bicyclic camphor molecule into aliphatic intermediates. atlasofscience.org These intermediates can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, completing the degradation process. atlasofscience.org The pathway is characterized by the sequential action of several monooxygenases and dehydrogenases, which are encoded by the cam genes on the CAM plasmid. atlasofscience.orgnih.gov The regulation of this pathway is tightly controlled, with the presence of camphor inducing the transcription of the necessary catabolic genes. atlasofscience.org

The degradation of both (+)-camphor and (-)-camphor (B167293) proceeds through a series of analogous steps, ultimately converging to a common intermediate. nih.gov This comprehensive pathway ensures the complete mineralization of the camphor molecule to carbon dioxide. atlasofscience.org

Enzymatic Cascade in (1S,4S)-(-)-Camphor Degradation

The breakdown of (1S,4S)-(-)-camphor is initiated by a cascade of enzymatic reactions. The key enzymes and their corresponding genes are located on the CAM plasmid and are induced in the presence of camphor. atlasofscience.orgnih.gov

The first and committed step in the degradation of both camphor enantiomers is a hydroxylation reaction catalyzed by a multi-component enzyme system known as camphor 5-exo-hydroxylase, or more commonly, cytochrome P450 monooxygenase (P450cam). nih.govmdpi.com This enzyme system is encoded by the camC, camA, and camB genes. nih.gov

camC encodes the terminal monooxygenase, cytochrome P450cam. nih.gov

camA encodes putidaredoxin reductase, an NADH-dependent flavoprotein. nih.govpreprints.org

camB encodes putidaredoxin, a ferredoxin-type iron-sulfur protein. nih.gov

This P450cam system catalyzes the stereoselective hydroxylation of (1S,4S)-(-)-camphor at the 5-exo position to produce (1S,4R,5R)-5-hydroxycamphor. nih.govfrontiersin.org This reaction requires molecular oxygen (O2). nih.gov The genes for these three components, along with camD, form the camDCAB operon, which is subject to regulatory control. ethz.chnih.gov

Following the initial hydroxylation, the resulting 5-exo-hydroxycamphor (B1210678) is oxidized by 5-exo-hydroxycamphor dehydrogenase. frontiersin.orgresearchgate.net This enzyme is encoded by the camD gene, which is part of the camDCAB operon. uniprot.orgasm.org The dehydrogenase catalyzes the NAD+-dependent oxidation of the hydroxyl group to a ketone, yielding the corresponding diketone. frontiersin.org In the case of the (-)-camphor degradation pathway, this results in the formation of 3,6-diketocamphane. researchgate.net

Table 1: Initial Enzymes in (1S,4S)-(-)-Camphor Degradation

EnzymeGene(s)FunctionProduct from (-)-Camphor
Cytochrome P450 MonooxygenasecamCABInitial hydroxylation of camphor(1S,4R,5R)-5-hydroxycamphor
5-exo-hydroxycamphor DehydrogenasecamDOxidation of the hydroxyl group3,6-diketocamphane

The subsequent step involves the cleavage of the bicyclic ring structure, a reaction catalyzed by a class of enzymes known as diketocamphane monooxygenases (DKCMOs). nih.gov These enzymes are highly enantioselective. mdpi.com The degradation of the diketone derived from (-)-camphor is specifically handled by 3,6-diketocamphane 1,6-monooxygenase, which is encoded by the camE36 gene. nih.govnih.gov

This enzyme is a Baeyer-Villiger monooxygenase (BVMO) that inserts an oxygen atom into the carbon-carbon bond of the diketone ring, leading to the formation of a lactone. researchgate.net This lactonization reaction is a critical step that breaks open the bicyclic structure of the camphor molecule. researchgate.netnih.gov In contrast, the degradation of the diketone from (+)-camphor is catalyzed by 2,5-diketocamphane 1,2-monooxygenase, encoded by two isofunctional genes, camE25-1 and camE25-2. nih.govnih.gov

The lactone produced by the action of 3,6-diketocamphane 1,6-monooxygenase is unstable and undergoes spontaneous hydrolysis. ethz.chmdpi.com This results in the formation of a common monocyclic intermediate, 2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetic acid (OTE). nih.govfrontiersin.org

Before the second ring can be cleaved, OTE is activated to its coenzyme A (CoA) ester. frontiersin.orgnih.gov This reaction is catalyzed by 2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetyl-CoA synthetase, which is putatively encoded by the camF1 and camF2 genes. frontiersin.orgnih.gov

The resulting CoA ester then serves as the substrate for another monooxygenase, 2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenase, encoded by the camG gene. frontiersin.orgmdpi.com This enzyme, also a Baeyer-Villiger monooxygenase, catalyzes the insertion of an oxygen atom into the second ring, forming another unstable lactone. mdpi.comnih.gov The spontaneous hydrolysis of this second lactone yields the first aliphatic intermediate of the pathway, Δ2,5-3,4,4-trimethylpimelyl-CoA. nih.govmdpi.com This molecule is then further metabolized into smaller molecules like isobutyryl-CoA and acetyl-CoA, which can enter the central metabolic cycles of the bacterium. frontiersin.orgmdpi.com

Table 2: Enzymes Involved in Ring Cleavage and Further Degradation

EnzymeGene(s)SubstrateFunction
3,6-diketocamphane 1,6-monooxygenasecamE363,6-diketocamphaneRing cleavage via lactonization
2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetyl-CoA synthetasecamF1, camF22-oxo-Δ3-4,5,5-trimethylcyclopentenylacetic acidFormation of CoA ester
2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenasecamG2-oxo-Δ3-4,5,5-trimethylcyclopentenylacetyl-CoASecond ring cleavage via lactonization

Transcriptional and Post-Transcriptional Regulation of Camphor Metabolism

The microbial breakdown of camphor is a finely tuned process, regulated at the genetic level to ensure efficient substrate utilization. In the well-studied bacterium Pseudomonas putida (strain ATCC 17453 or NCIMB 10007), the genes responsible for camphor degradation are primarily located on a large plasmid known as the CAM plasmid. atlasofscience.org The regulation of these genes occurs mainly at the level of transcription, where the presence of camphor or its metabolic intermediates triggers the expression of the necessary enzymes. atlasofscience.orgnih.gov

Key regulatory features include:

Induction: The presence of camphor induces the expression of the camRDCAB polycistronic operon. atlasofscience.org This operon codes for the initial enzymes in the degradation pathway: cytochrome P450 monooxygenase (camCAB) and 5-exo-hydroxycamphor dehydrogenase (camD). atlasofscience.orgnih.gov Similarly, the genes for the enantioselective diketocamphane monooxygenases (DKCMOs), which act on later intermediates, are induced by the corresponding camphor enantiomer. atlasofscience.org

Cross-Inducibility: Studies have shown a significant degree of cross-inducibility. For instance, each enantiomer of camphor can induce the ketolactonases that act on the intermediates of the other enantiomer's pathway. atlasofscience.org This ensures that the bacterium can efficiently degrade a racemic mixture of camphor.

Product Induction: A phenomenon known as "product induction" or "from the bottom" regulation has also been observed. atlasofscience.org In this process, later-stage metabolites in the pathway can induce the synthesis of enzymes that act earlier in the sequence. This type of regulation is seen with the DKCMOs and may reflect the evolutionary assembly of the metabolic pathway. atlasofscience.org

Repression: The expression of camphor-degrading enzymes can be repressed by certain metabolites. For example, isobutyryl-CoA, a downstream product that can also be generated from the catabolism of valine and pantothenate, acts as a point of convergent metabolism and can influence the regulation of the camphor pathway. mdpi.com

The use of transcriptional inhibitors like rifampicin (B610482) and actinomycin (B1170597) D has confirmed that these regulatory controls operate by managing the transcription of the corresponding genes. atlasofscience.orgnih.gov The differential rates of synthesis for key monooxygenases have been studied to map the induction profiles for each enzyme in response to various substrates and pathway intermediates. nih.govmdpi.com

Environmental Dissipation and Persistence Studies

The persistence of (1S,4S)-(-)-camphor in the environment is governed by several physical and biological processes, including volatilization, and metabolism by microorganisms in soil and water.

Volatilization Kinetics of (1S,4S)-(-)-Camphor in Environmental Matrices

(1S,4S)-(-)-Camphor is a volatile solid, a characteristic that significantly influences its environmental distribution. rsc.orgrsc.org Its tendency to transition from a solid or dissolved state to a gaseous state is a key factor in its dissipation from soil and water surfaces.

Vapor Pressure and Henry's Law: Camphor has a relatively high vapor pressure of 0.65 mm Hg at 25°C. nih.gov This indicates that it will readily volatilize from dry soil surfaces and exist primarily as a vapor in the atmosphere. nih.gov Its estimated Henry's Law constant of 8.31 x 10⁻⁵ atm-cu m/mole suggests that volatilization from moist soil and water surfaces is also an important environmental fate process. nih.gov

Temperature Effects: The rate of volatilization is influenced by temperature. Studies have shown a clear weight loss of camphor starting at approximately 40°C, with volatilization kinetics increasing at higher temperatures. rsc.orgnih.gov For instance, one study noted that camphor molecules were entirely volatilized from a lead iodide film after an initial annealing step at 70°C. rsc.org

The table below summarizes key physical properties related to camphor's volatility.

PropertyValueSignificance
Vapor Pressure 0.65 mm Hg (at 25°C) nih.govHigh volatility from dry surfaces.
Henry's Law Constant 8.31 x 10⁻⁵ atm-cu m/mole (estimated) nih.govImportant fate process from moist soil and water.
Atmospheric Half-Life ~3.5 days nih.govDegraded in the atmosphere by hydroxyl radicals. nih.gov

Metabolism in Soil and Aqueous Environments

Biodegradation is a crucial process for the removal of (1S,4S)-(-)-camphor from soil and aquatic systems. nih.gov The process is primarily carried out by a diverse range of microorganisms that use camphor as a source of carbon and energy. nih.gov

Key Microorganisms: Pseudomonas putida is the most extensively studied bacterium capable of degrading camphor. atlasofscience.orgnih.gov Other bacteria, including species from Rhodococcus and various members of the Proteobacteria and Actinobacteria classes, have also been identified as camphor utilizers. nih.govresearchgate.net These microorganisms are often isolated from contaminated sites, such as refinery sludge, indicating their adaptation to hydrocarbon-rich environments. nih.gov

Metabolic Pathway: The degradation of both (+)- and (-)-camphor enantiomers in P. putida proceeds through a dedicated pathway, with many of the requisite enzymes encoded on the CAM plasmid. atlasofscience.orgresearchgate.net The initial step involves the hydroxylation of camphor by a cytochrome P450 monooxygenase (P450cam), followed by oxidation by an alcohol dehydrogenase to form a diketocamphane. researchgate.netresearchgate.net Subsequent cleavage of the bicyclic ring structure is catalyzed by specific Baeyer-Villiger monooxygenases, leading to the formation of the monocyclic intermediate 2-oxo-∆3-4,5,5-trimethylcyclopentenylacetic acid (OTE). atlasofscience.orgresearchgate.net This intermediate is then further metabolized to aliphatic compounds like succinyl-CoA and acetyl-CoA, which can enter the central metabolic Tricarboxylic Acid (TCA) cycle. atlasofscience.org

Environmental Factors: The rate of biodegradation is influenced by environmental conditions. Aerobic conditions are generally more favorable for camphor degradation, as several key enzymes in the pathway are monooxygenases that require molecular oxygen. atlasofscience.orgnih.gov Soil temperature and moisture also play significant roles by affecting microbial activity. nih.govnih.gov

Formation of Mineralized and Bound Residues

During the biodegradation of organic compounds like camphor in soil, a portion of the carbon can be completely oxidized to carbon dioxide (mineralization), while another fraction can become incorporated into the soil organic matter, forming bound residues.

Mineralization: The biodegradation pathway of camphor in microorganisms like P. putida ultimately leads to the formation of CO2, as well as intermediates like acetyl-CoA and succinyl-CoA that are fed directly into the TCA cycle for energy production and biomass synthesis. atlasofscience.org This complete breakdown to inorganic products is known as mineralization. Studies using activated sludge have shown that camphor can be readily biodegraded, with one test reporting 94% of the theoretical BOD reached in four weeks, indicating efficient mineralization. nih.gov

Bound Residue Formation: Bound residues are chemical species originating from a contaminant that persist in the soil in a non-extractable form, either as the original compound sequestered within the soil matrix or as metabolites incorporated into humic substances. nih.govk-state.edu While specific studies on (1S,4S)-(-)-camphor are limited, the principles derived from other organic pollutants apply. The formation of bound residues can occur in two phases: an initial rapid sequestration of the parent compound, followed by the incorporation of microbial metabolites into the complex structure of soil humus (biogenic residue formation). nih.gov Metabolites from camphor degradation could undergo oxidative coupling with natural phenolic compounds in the soil, forming stable, non-hydrolyzable macromolecules. nih.gov The extent of bound residue formation depends on factors like the metabolic capacity of the soil microflora and the soil's organic carbon content. nih.govscielo.br

Ecological Significance of (1S,4S)-(-)-Camphor Biodegradation in Global Carbon Cycling

The microbial degradation of naturally occurring compounds like camphor is a fundamental component of global biogeochemical cycles, particularly the carbon cycle. atlasofscience.orgoup.com

As a plant-derived monoterpenoid, camphor represents a significant reservoir of fixed carbon. nih.gov The release of camphor into the environment through plant emissions and decomposition introduces this carbon into soil and atmospheric systems. nih.govresearchgate.net The biodegradation of camphor by microorganisms, such as Pseudomonas putida, is a critical process that facilitates the recycling of this carbon. atlasofscience.org

The metabolic pathway converts the complex, alicyclic structure of camphor into simpler molecules, ultimately leading to its complete mineralization to CO2. atlasofscience.org This process returns carbon to the atmosphere, where it can once again be fixed by photosynthetic organisms, thus closing the loop in the carbon cycle. The ability of microorganisms to use such complex organic compounds as a source of carbon and energy highlights their vital role as decomposers and recyclers in ecosystems, ensuring the continuous flow of essential elements. atlasofscience.orgnih.gov

Q & A

Q. Tables for Reference

Property Value for (1S,4S)-(-)-Camphor Source
CAS Number464-48-2
Specific Rotation ([α]D_D)-44.3° (c=10, ethanol)
Melting Point179.75°C
Molecular FormulaC10_{10}H16_{16}O

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.